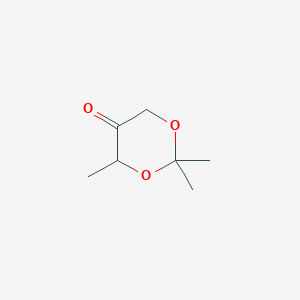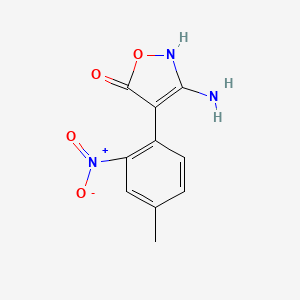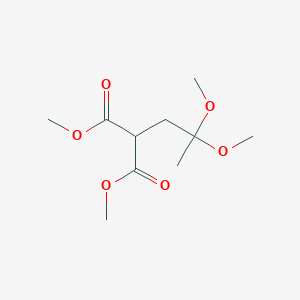
Dimethyl (2,2-dimethoxypropyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2,2-dimethoxypropyl)propanedioate is an organic compound with the molecular formula C9H16O6. It is a derivative of propanedioic acid and is characterized by the presence of two methoxy groups attached to a propyl chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2-dimethoxypropyl)propanedioate typically involves the reaction of dimethyl malonate with 2,2-dimethoxypropane. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2,2-dimethoxypropyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2,2-dimethoxypropyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl (2,2-dimethoxypropyl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also participate in acid-catalyzed reactions, where the methoxy groups are hydrolyzed to form corresponding alcohols and acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
2,2-Dimethoxypropane: Used as a reagent in organic synthesis, particularly in the formation of acetonides.
Dimethyl propargylmalonate: Another ester derivative with applications in organic synthesis.
Uniqueness
Dimethyl (2,2-dimethoxypropyl)propanedioate is unique due to its specific structure, which allows for a variety of chemical transformations. Its dual methoxy groups provide versatility in synthetic applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
133494-04-9 |
|---|---|
Molekularformel |
C10H18O6 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
dimethyl 2-(2,2-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C10H18O6/c1-10(15-4,16-5)6-7(8(11)13-2)9(12)14-3/h7H,6H2,1-5H3 |
InChI-Schlüssel |
YKZLXTQLBZYHLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C(=O)OC)C(=O)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
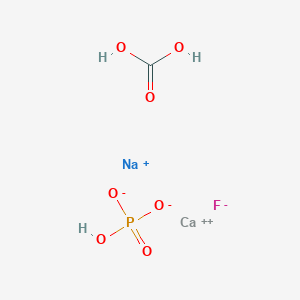
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)

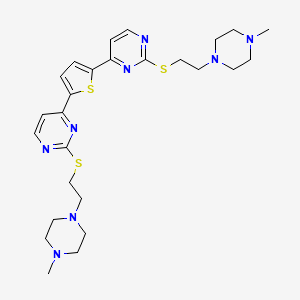
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
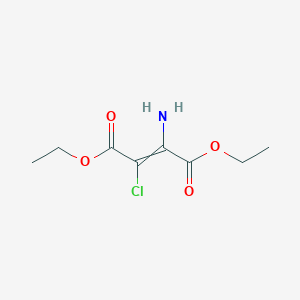
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
